molecular formula C25H31ClN2O2RuS B6309834 [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 1097730-63-6

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Cat. No.: B6309834
CAS No.: 1097730-63-6
M. Wt: 560.1 g/mol
InChI Key: MNPFGRNIWPPSEW-OLVQSPPGSA-M
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Description

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is a complex organometallic compound This compound is notable for its unique structure, which includes a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon

Biochemical Analysis

Biochemical Properties

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation. This compound interacts with various enzymes and proteins, facilitating enantioselective hydrogenation processes. The interaction with enzymes such as quinoline reductase and N-alkyl ketimine reductase is particularly noteworthy. These interactions are characterized by the formation of stable complexes, which enhance the efficiency and selectivity of the hydrogenation reactions .

Cellular Effects

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and leading to the accumulation of substrates. It also interacts with DNA, causing structural changes that affect gene expression. These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, the compound can influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety.

    Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the amino alcohol.

    Reduction: Reduced forms of the ruthenium complex.

    Substitution: Substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-amino-1,2-diphenylethanol
  • Chlororuthenium(1+)
  • 1-methyl-4-propan-2-ylbenzene

Uniqueness

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene is unique due to its combination of a chiral amino alcohol, a ruthenium center, and an aromatic hydrocarbon

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPFGRNIWPPSEW-OLVQSPPGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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